Cas no 2135346-52-8 (3,3-difluoro-1-(pyrimidin-2-yl)cyclobutan-1-amine)

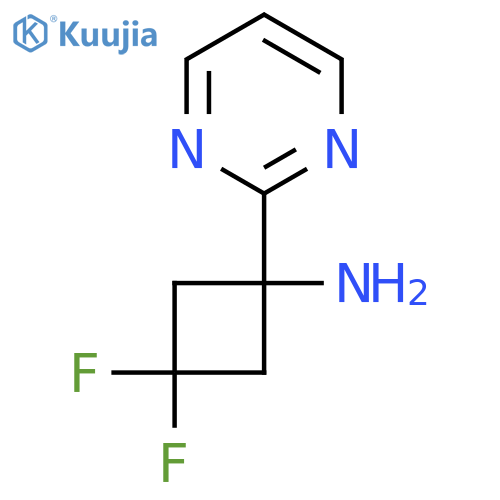

2135346-52-8 structure

商品名:3,3-difluoro-1-(pyrimidin-2-yl)cyclobutan-1-amine

3,3-difluoro-1-(pyrimidin-2-yl)cyclobutan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3,3-difluoro-1-(pyrimidin-2-yl)cyclobutan-1-amine

- 3,3-Difluoro-1-pyrimidin-2-ylcyclobutan-1-amine

- BKCIELYCCMCPBC-UHFFFAOYSA-N

- SCHEMBL19385786

- 2135346-52-8

- EN300-1973125

-

- インチ: 1S/C8H9F2N3/c9-8(10)4-7(11,5-8)6-12-2-1-3-13-6/h1-3H,4-5,11H2

- InChIKey: BKCIELYCCMCPBC-UHFFFAOYSA-N

- ほほえんだ: FC1(CC(C2N=CC=CN=2)(C1)N)F

計算された属性

- せいみつぶんしりょう: 185.07645362g/mol

- どういたいしつりょう: 185.07645362g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

3,3-difluoro-1-(pyrimidin-2-yl)cyclobutan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1973125-0.05g |

3,3-difluoro-1-(pyrimidin-2-yl)cyclobutan-1-amine |

2135346-52-8 | 0.05g |

$1129.0 | 2023-09-16 | ||

| Enamine | EN300-1973125-1.0g |

3,3-difluoro-1-(pyrimidin-2-yl)cyclobutan-1-amine |

2135346-52-8 | 1g |

$1701.0 | 2023-05-27 | ||

| Enamine | EN300-1973125-5.0g |

3,3-difluoro-1-(pyrimidin-2-yl)cyclobutan-1-amine |

2135346-52-8 | 5g |

$4930.0 | 2023-05-27 | ||

| Enamine | EN300-1973125-10g |

3,3-difluoro-1-(pyrimidin-2-yl)cyclobutan-1-amine |

2135346-52-8 | 10g |

$5774.0 | 2023-09-16 | ||

| Enamine | EN300-1973125-5g |

3,3-difluoro-1-(pyrimidin-2-yl)cyclobutan-1-amine |

2135346-52-8 | 5g |

$3894.0 | 2023-09-16 | ||

| Enamine | EN300-1973125-10.0g |

3,3-difluoro-1-(pyrimidin-2-yl)cyclobutan-1-amine |

2135346-52-8 | 10g |

$7312.0 | 2023-05-27 | ||

| Enamine | EN300-1973125-0.25g |

3,3-difluoro-1-(pyrimidin-2-yl)cyclobutan-1-amine |

2135346-52-8 | 0.25g |

$1235.0 | 2023-09-16 | ||

| Enamine | EN300-1973125-2.5g |

3,3-difluoro-1-(pyrimidin-2-yl)cyclobutan-1-amine |

2135346-52-8 | 2.5g |

$2631.0 | 2023-09-16 | ||

| Enamine | EN300-1973125-1g |

3,3-difluoro-1-(pyrimidin-2-yl)cyclobutan-1-amine |

2135346-52-8 | 1g |

$1343.0 | 2023-09-16 | ||

| Enamine | EN300-1973125-0.5g |

3,3-difluoro-1-(pyrimidin-2-yl)cyclobutan-1-amine |

2135346-52-8 | 0.5g |

$1289.0 | 2023-09-16 |

3,3-difluoro-1-(pyrimidin-2-yl)cyclobutan-1-amine 関連文献

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

2135346-52-8 (3,3-difluoro-1-(pyrimidin-2-yl)cyclobutan-1-amine) 関連製品

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬